![molecular formula C10H15N3 B580593 2-(叔丁基)-6,7-二氢-5H-吡咯并[3,4-d]嘧啶 CAS No. 1211584-40-5](/img/structure/B580593.png)

2-(叔丁基)-6,7-二氢-5H-吡咯并[3,4-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(tert-Butyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is an aromatic heterocyclic compound characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. Both natural and synthetic pyrimidines exhibit a wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .

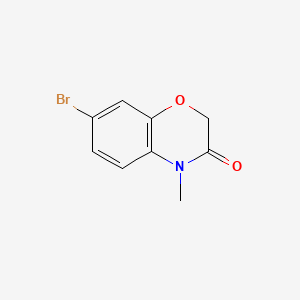

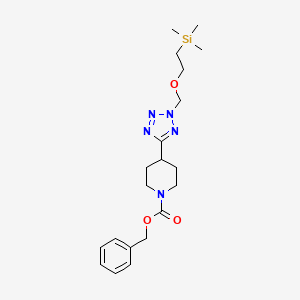

Molecular Structure Analysis

The molecular structure of 2-(tert-Butyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine consists of a pyrimidine core with a tert-butyl group attached. The precise arrangement of atoms and bond angles can be visualized using computational tools or X-ray crystallography. Understanding the spatial arrangement of functional groups aids in predicting its properties and interactions .

Chemical Reactions Analysis

The reactivity of 2-(tert-Butyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine depends on its substituents and the specific reaction conditions. Investigating its behavior in various chemical reactions—such as nucleophilic substitutions, oxidations, or cyclizations—provides insights into its versatility and potential applications .

Physical And Chemical Properties Analysis

Experimental data on the physical and chemical properties of 2-(tert-Butyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine would provide valuable insights. These properties include solubility, melting point, boiling point, stability, and spectroscopic characteristics (such as UV-Vis absorption). Such information guides its practical use and formulation .

科学研究应用

药物化学中的嘧啶衍生物

嘧啶衍生物,包括与2-(叔丁基)-6,7-二氢-5H-吡咯并[3,4-d]嘧啶相关的结构,以其广泛的生物活性而闻名,这在药物化学中具有重要意义。由于其固有的结构多样性和与各种生物靶点的相互作用能力,这些化合物在生物活性分子的合成中起着基础性作用。研究已经突出了它们在抗癌剂的开发中的作用,众多专利表明了嘧啶骨架在设计具有强效细胞抑制性能的化合物方面的实用性 (Kaur et al., 2014)。

基于嘧啶的光学传感器

由于其能够形成配位键和氢键,嘧啶衍生物已被确定为制造光学传感器的优秀材料,使其适用于传感应用。这种多功能性将嘧啶的用途扩展到药理学之外,进入材料科学领域,在那里它们有助于开发新型光学传感技术 (Jindal & Kaur, 2021)。

合成中的混合催化剂

与感兴趣的嘧啶结构密切相关的吡喃嘧啶核在各种药用和制药化合物的合成中起着关键作用。最近的评论讨论了多样化混合催化剂在开发吡喃嘧啶骨架方面的用途,突出了嘧啶衍生物及其生物可用性的更广泛合成应用。这些合成途径对于生成进一步制药开发的引导分子至关重要 (Parmar et al., 2023)。

抗炎和药理特性

嘧啶表现出一系列药理效应,包括抗炎特性。替代四氢嘧啶衍生物的合成和评价已经证明具有显著的体外抗炎活性。这表明可以基于嘧啶衍生物设计新的抗炎药物,进一步强调了该化合物在开发新疗法中的重要性 (Gondkar et al., 2013)。

作用机制

Target of Action

The primary target of 2-(tert-Butyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is the I338G mutant v-Src , a member of the Src-family tyrosine kinases . This family of kinases plays a crucial role in cellular proliferation, survival, and differentiation .

Mode of Action

2-(tert-Butyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine acts as a potent, reversible, ATP-competitive inhibitor of the I338G mutant v-Src . It is more than 800 times more selective for the I338G mutant v-Src (IC 50 = 1.5 nM) compared to wild-type v-Src (IC 50 = 1.0 µM) . It also inhibits wild-type Fyn, another member of the Src-family tyrosine kinases, with an IC 50 of 600 nM .

Biochemical Pathways

Given its target, it is likely to impact pathways regulated by src-family tyrosine kinases, which include cell growth, survival, and differentiation pathways .

Pharmacokinetics

It is known to be cell-permeable , suggesting it can cross cell membranes to reach its intracellular targets.

Result of Action

The inhibition of the I338G mutant v-Src and wild-type Fyn by 2-(tert-Butyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can lead to the modulation of cellular processes controlled by these kinases, potentially impacting cell proliferation, survival, and differentiation .

安全和危害

As with any chemical compound, safety considerations are crucial. Researchers should assess toxicity, environmental impact, and potential hazards associated with handling or exposure to 2-(tert-Butyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine . Proper protective measures and risk assessments are essential during laboratory work or industrial applications .

属性

IUPAC Name |

2-tert-butyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-10(2,3)9-12-5-7-4-11-6-8(7)13-9/h5,11H,4,6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBVWJJOYADHPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C2CNCC2=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717300 |

Source

|

| Record name | 2-tert-Butyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1211584-40-5 |

Source

|

| Record name | 2-tert-Butyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B580512.png)

![[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dibenzoyloxy-2-fluorooxolan-2-yl]methyl benzoate](/img/structure/B580519.png)

![[2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B580530.png)